molecular formula C22H32N2O2 B6064164 [3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone

[3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone

Cat. No.: B6064164
M. Wt: 356.5 g/mol
InChI Key: ZMGZDCDFOOVDBS-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone is a complex organic compound that features a combination of piperidine and indene structures

Properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-26-17-18-8-7-11-23(16-18)21(25)22(24-12-5-2-6-13-24)14-19-9-3-4-10-20(19)15-22/h3-4,9-10,18H,2,5-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGZDCDFOOVDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone involves multiple steps, typically starting with the preparation of the piperidine and indene intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone has several scientific research applications:

Mechanism of Action

Similar compounds include other piperidine and indene derivatives. Compared to these compounds, [3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone may exhibit unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .

Comparison with Similar Compounds

  • Piperidine derivatives
  • Indene derivatives
  • Other methoxymethyl-substituted compounds

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